N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
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Description
N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H18N2O3S2 and its molecular weight is 398.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function . For instance, some thiophene derivatives have been shown to inhibit urease activity .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Thiophene derivatives are generally known for their versatile synthetic applicability and biological activity .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties .
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-12-3-4-15(9-13(12)2)22-20(25)19(24)21-10-16-5-6-17(27-16)18(23)14-7-8-26-11-14/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIFQYDRIAHIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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